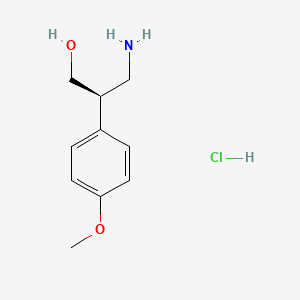

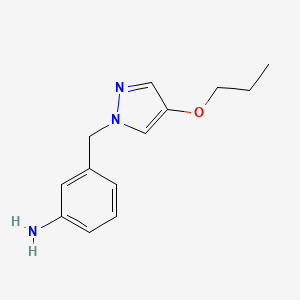

![molecular formula C16H24N2O6 B1408475 2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide CAS No. 24200-41-7](/img/structure/B1408475.png)

2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide

Overview

Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “2-(2-Methoxy-ethoxy)” part suggests that it has ether groups, which are characterized by an oxygen atom connected to two alkyl or aryl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ether groups and the creation of the amide bond. This could potentially be achieved through a series of reactions including etherification and acylation .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ether and amide groups. These groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

As an amide, this compound could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The ether groups might also be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple ether and amide groups would likely make it polar and capable of forming hydrogen bonds, which could affect properties like solubility and boiling point .Scientific Research Applications

Structural Studies and Co-crystallization

Research on similar compounds, such as amide derivatives, has focused on their structural characteristics and the formation of co-crystals with other compounds. For example, a study by Karmakar et al. (2009) on quinoline derivatives with amide bonds revealed insights into co-crystal formation with aromatic diols and the structural determination of perchloric acid salts of similar compounds, indicating potential applications in material science and crystal engineering (Karmakar, Kalita, & Baruah, 2009).

Synthesis and Anticonvulsant Activity

Camerman et al. (2005) explored the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, highlighting their linear and bent chain structures and potential anticonvulsant activities. This study provides insights into the stereochemical properties that could influence the therapeutic potential of similar compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Comparative Metabolism in Herbicides

Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is crucial for understanding the environmental and health implications of similar compounds used in agricultural practices (Coleman, Linderman, Hodgson, & Rose, 2000).

Protein Tyrosine Phosphatase 1B Inhibitors

A study on the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors involved 2-(4-methoxyphenyl)ethyl acetamide derivatives, showing potential for antidiabetic activity. This indicates the relevance of similar compounds in developing treatments for diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Adsorption and Bioactivity in Soil

Research on the adsorption, bioactivity, and evaluation of soil tests for acetochlor and similar herbicides by Weber and Peter (1982) provides valuable insights into the environmental impact and efficacy of these compounds in agricultural settings (Weber & Peter, 1982).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-methoxyethoxy)-N-[4-[[2-(2-methoxyethoxy)acetyl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O6/c1-21-7-9-23-11-15(19)17-13-3-5-14(6-4-13)18-16(20)12-24-10-8-22-2/h3-6H,7-12H2,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPLURAODHRHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(=O)NC1=CC=C(C=C1)NC(=O)COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)

![1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B1408401.png)

![4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1408402.png)

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1408404.png)

![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)

![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)

[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)

![N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1408415.png)